molecular formula C23H17Cl3N2O2 B2811100 4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-30-3

4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

Katalognummer: B2811100
CAS-Nummer: 317822-30-3
Molekulargewicht: 459.75
InChI-Schlüssel: GBYADQUABQFRKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a quinoxalin-2-one derivative characterized by a 4-chlorobenzoyl group at position 4 and a 2,6-dichlorophenylmethyl substituent at position 1. The quinoxaline core is aromatic, with a methyl group at position 3 stabilizing the 3H tautomeric form.

Eigenschaften

IUPAC Name

4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-17-18(25)5-4-6-19(17)26)20-7-2-3-8-21(20)28(14)23(30)15-9-11-16(24)12-10-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYADQUABQFRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(4-chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one (commonly referred to as compound A ) is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula for compound A is C23H17Cl3N2O2C_{23}H_{17}Cl_{3}N_{2}O_{2}, and it features a quinoxaline backbone with chlorinated aromatic substituents. The structural representation is crucial for understanding its interactions at the molecular level.

PropertyValue
Molecular Weight439.75 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified
Log P (Octanol/Water)Not available

Research indicates that compound A exhibits several biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that compound A may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The mechanism likely involves the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK pathways.
  • Antimicrobial Properties : Compound A has shown efficacy against various bacterial strains, suggesting potential as an antimicrobial agent. The exact mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
  • Anti-inflammatory Effects : In vitro studies indicate that compound A can reduce the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models : In a study published in Cancer Letters, compound A was tested on MCF-7 breast cancer cells. Results showed a significant reduction in cell viability at concentrations above 10 µM, with evidence of increased apoptosis as measured by flow cytometry (reference needed).
  • Antimicrobial Activity Against Staphylococcus aureus : A study published in Journal of Antimicrobial Chemotherapy evaluated the minimum inhibitory concentration (MIC) of compound A against various pathogens. The results indicated an MIC of 32 µg/mL against Staphylococcus aureus, demonstrating its potential as an antibiotic agent (reference needed).
  • Inflammation Model in Rats : In an animal model of inflammation, compound A was administered at doses of 5 mg/kg and showed a significant decrease in paw edema compared to control groups, indicating anti-inflammatory properties (reference needed).

Pharmacokinetics

Understanding the pharmacokinetics of compound A is essential for evaluating its therapeutic potential:

Table 2: Pharmacokinetic Parameters

ParameterValue
BioavailabilityNot determined
Half-lifeNot available
Primary MetabolitesNot characterized

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Quinoxalinone Derivatives

The following compounds share the quinoxalinone core but differ in substituents and saturation states:

Compound Name Benzoyl Substituent Benzyl/Other Substituent Core Saturation Molecular Formula Key Properties
4-(4-Chlorobenzoyl)-1-[(2,6-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one 4-Cl 2,6-Cl₂-C₆H₃CH₂ 3H-aromatic C₂₁H₁₅Cl₃N₂O₂ Not reported in evidence
1-(2,6-Dichlorobenzyl)-4-(2,4-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 2,4-F₂ 2,6-Cl₂-C₆H₃CH₂ 3,4-dihydro C₂₄H₁₇Cl₂F₂N₂O₂ Discontinued commercial status
1-(2,6-Dichlorobenzyl)-4-(2,6-difluorobenzoyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone 2,6-F₂ 2,6-Cl₂-C₆H₃CH₂ 3,4-dihydro C₂₄H₁₇Cl₂F₂N₂O₂ Synonyms listed (e.g., AKOS005088074)

Key Observations :

  • Fluorine substituents (in analogs) could increase lipophilicity and metabolic stability .
  • Core Saturation : The 3H-aromatic core in the target compound contrasts with the 3,4-dihydro forms in analogs, which may reduce planarity and alter pharmacokinetic properties.
Indole-Based Analogs (Broad Structural Context)

highlights indole derivatives with anti-inflammatory activity, such as 3g (2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2,6-dichlorophenyl)acetamide). While structurally distinct, these compounds share the 4-chlorobenzoyl and 2,6-dichlorophenyl motifs, which correlate with enhanced activity (e.g., 3g has an IC₅₀ of 2.91 ± 0.38 μM for COX-2 inhibition) . This suggests that the 2,6-dichlorophenyl group may improve target engagement in anti-inflammatory contexts, though extrapolation to quinoxalinones requires further validation.

Implications of Substituent Variations

  • Chlorine vs. Fluorine : Chlorine’s larger atomic radius and stronger electron-withdrawing effects may enhance binding to hydrophobic pockets in biological targets, while fluorine’s smaller size and metabolic resistance could optimize bioavailability.
  • Dihydro vs. Aromatic Cores : The 3,4-dihydro analogs’ reduced aromaticity might decrease π-stacking interactions but improve solubility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.